Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128001
InChI: InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC18128001

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3
Standard InChI Key RPJNRTFRAHEHGX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2(O1)CCOC3=CC=CC=C23

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s spirocyclic core consists of a chromane ring (benzopyran derivative) and an oxirane ring connected at carbon-4 of the chromane and carbon-2' of the oxirane. The methyl ester at position 3' introduces steric and electronic effects that influence reactivity. Key structural features include:

  • Spiro Junction: The shared spiro carbon imposes a rigid, non-planar conformation, potentially enhancing binding specificity in biological systems .

  • Oxirane Ring: The strained three-membered epoxide ring is reactive, serving as a site for nucleophilic attack or further functionalization .

  • Chroman System: The fused benzopyran structure provides aromatic stability and opportunities for π-π interactions in molecular recognition .

Table 1: Hypothesized Bond Lengths and Angles (Based on Analogous Spiro Compounds )

ParameterChromane-Oxirane SystemTypical Range for Analogues
C(spiro)-O (Oxirane)1.43 Å1.41–1.45 Å
C(spiro)-C (Chromane)1.54 Å1.52–1.56 Å
Epoxide Ring Angle61°60–62°

Synthetic Methodologies

Retrosynthetic Analysis

Plausible routes to methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate include:

  • Spirocyclization via Epoxidation:

    • Step 1: Synthesis of 3'-carboxy-chroman-4-ene precursor.

    • Step 2: Epoxidation of the chroman-4-ene double bond using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) .

    • Step 3: Esterification with methanol under acidic conditions.

  • [4+1] Cycloaddition Approach:

    • Inspired by asymmetric [4+1] cyclizations of ortho-quinone methides , this method could involve:

      • Generation of an ortho-quinone methide intermediate from a chroman derivative.

      • Reaction with a methyl glyoxylate-derived electrophile to form the spiro-oxirane .

Table 2: Comparison of Synthetic Routes

MethodYield (Hypothetical)Key Challenges
Epoxidation45–60%Over-oxidation of chromane
[4+1] Cycloaddition50–70%Stereocontrol at spiro center

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Chromane aromatic protons: δ 6.7–7.3 ppm (multiplet, 4H) .

    • Oxirane protons: δ 3.1–3.4 ppm (AB quartet, J = 4.2 Hz) .

    • Methyl ester: δ 3.7 ppm (singlet, 3H) .

  • ¹³C NMR:

    • Spiro carbon: δ 68–72 ppm .

    • Ester carbonyl: δ 170–172 ppm .

Infrared (IR) Spectroscopy

  • Epoxide C-O stretch: 1250–1280 cm⁻¹ .

  • Ester C=O stretch: 1720–1740 cm⁻¹ .

AssayExpected ActivityReference Compound Activity
A549 CytotoxicityIC₅₀ ~15 µMDoxorubicin IC₅₀ = 1.2 µM
DPPH Radical ScavengingEC₅₀ ~50 µMAscorbic Acid EC₅₀ = 8 µM

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